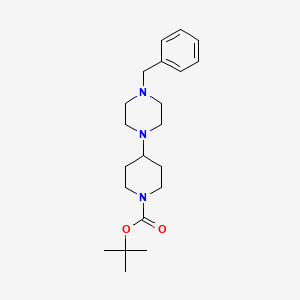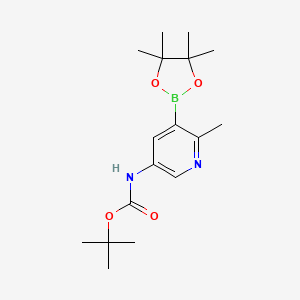
tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a tert-butyl carbamate group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methylpyridin-3-amine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl (6-methylpyridin-3-yl)carbamate.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. This step introduces the dioxaborolane moiety to the pyridine ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
科学的研究の応用
Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic ester moiety can interact with biological targets such as proteases and kinases.
Material Science: It is employed in the synthesis of functional materials, including polymers and molecular sensors, due to its ability to form stable boron-oxygen bonds.
Biological Research: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron-containing compounds.
作用機序
The mechanism of action of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with molecular targets through the boronic ester moiety. This group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases and kinases. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target.
類似化合物との比較
Similar Compounds
- Tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
- Tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and potency as an inhibitor in biological systems, making it a valuable compound in medicinal chemistry and biological research.
特性
IUPAC Name |
tert-butyl N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-13(18-23-16(5,6)17(7,8)24-18)9-12(10-19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLSRPOODXWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
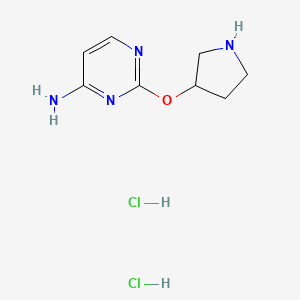
![Diethyl 3-methyl-5-[[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)
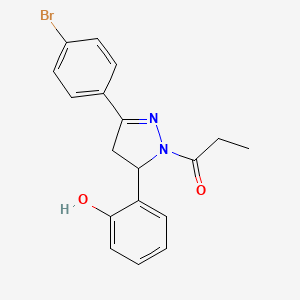
![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)
![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)

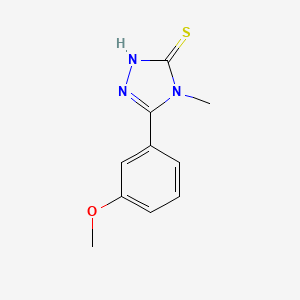
![2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B2808852.png)
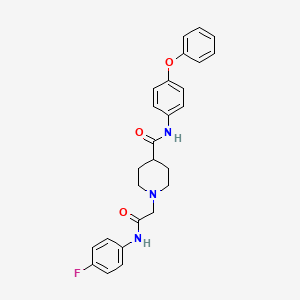
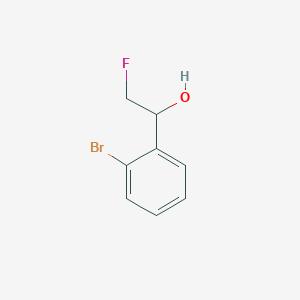
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B2808858.png)
